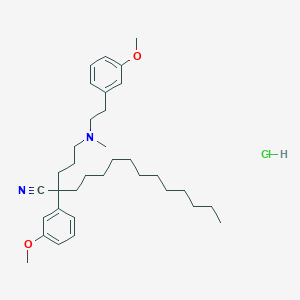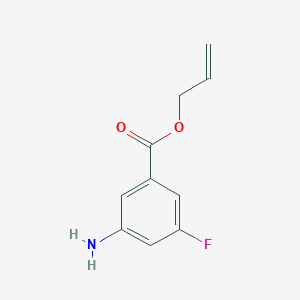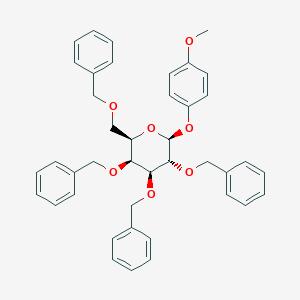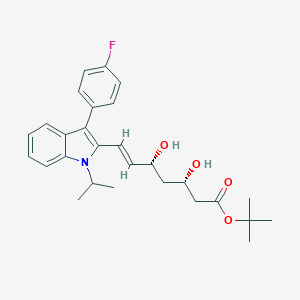![molecular formula C8H13N B124026 (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole CAS No. 154592-43-5](/img/structure/B124026.png)
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a cyclic organic compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in a range of applications, from drug development to material science.
Mécanisme D'action
The mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
Studies have shown that (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its ease of synthesis using various methods. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further investigation in drug development. However, one limitation of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its limited solubility in water, which may make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for research on (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole. One area of interest is in the development of novel anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole and its potential as an anti-cancer agent. Finally, there is potential for the use of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole in material science, such as in the development of new polymers or as a catalyst in chemical reactions.
Méthodes De Synthèse
The synthesis of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been achieved through different methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of Grignard reagents to form the cyclopentene ring. The choice of method depends on the desired product and the availability of reagents.
Applications De Recherche Scientifique
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has shown potential in various scientific research applications. One of the most promising areas of research is in drug development. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propriétés
Numéro CAS |
154592-43-5 |
|---|---|
Nom du produit |
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
(3aR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7-3-2-4-8(7)9-6/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
MJHCTOFBWVYXSV-HTQZYQBOSA-N |
SMILES isomérique |
CC1=N[C@@H]2CCC[C@@H]2C1 |
SMILES |
CC1=NC2CCCC2C1 |
SMILES canonique |
CC1=NC2CCCC2C1 |
Synonymes |
Cyclopenta[b]pyrrole, 3,3a,4,5,6,6a-hexahydro-2-methyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



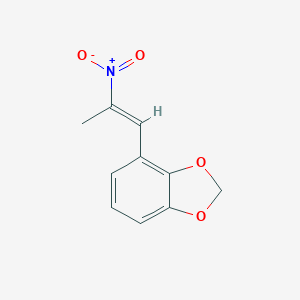
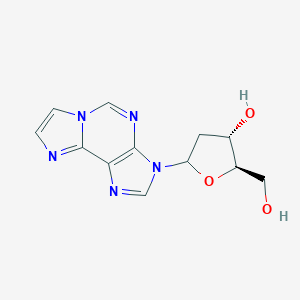
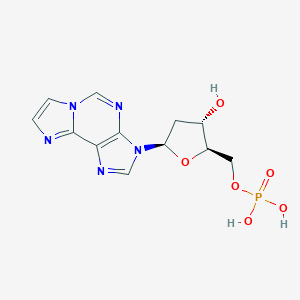
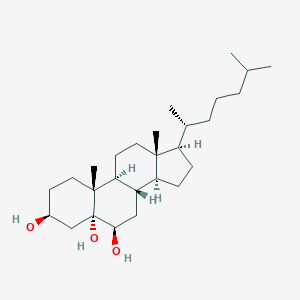

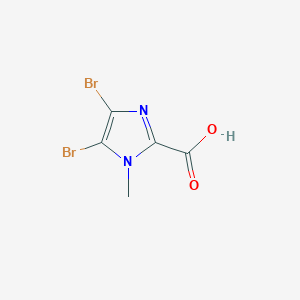
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)
